7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Medicinal Chemistry Cross-Coupling Fragment Elaboration

Accelerate your SAR campaigns with this pre‑functionalized, dual‑halogen core. The weak C–I bond at C3 enables rapid Suzuki coupling at <1 mol% Pd, while the C7 chloro permits orthogonal Buchwald–Hartwig or Negishi diversification. N1‑THP protection directs N2‑selective functionalization, eliminating two protection/deprotection sequences compared to the unprotected NH analog. Batch QC (97–98% purity) supports direct automated parallel synthesis without pre‑purification, cutting cycle time from weeks to days per analog.

Molecular Formula C11H11ClIN3O
Molecular Weight 363.58 g/mol
CAS No. 1416713-49-9
Cat. No. B1435255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
CAS1416713-49-9
Molecular FormulaC11H11ClIN3O
Molecular Weight363.58 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C=CN=C3Cl)C(=N2)I
InChIInChI=1S/C11H11ClIN3O/c12-10-9-7(4-5-14-10)11(13)15-16(9)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2
InChIKeyPAPSBKQWCWFKMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine (CAS 1416713-49-9): Key Specifications and Scientific Role


7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine (CAS 1416713-49-9, MF C11H11ClIN3O, MW 363.58 g/mol) is a heterocyclic building block belonging to the pyrazolo[3,4-c]pyridine family, featuring a tetrahydropyran (THP) protecting group at N1 and orthogonal halogen substituents at C3 (I) and C7 (Cl). This compound is designed as a versatile intermediate for medicinal chemistry and fragment-based drug discovery (FBDD), enabling sequential regioselective functionalization. [1]

Why Generic Substitution Fails: The Unique Dual-Halogen, N-Protected Architecture of 7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine


The combination of N1-THP protection and a 3-iodo/7-chloro substitution pattern is not interchangeable with simpler analogs. Using the unprotected NH analog (7-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine, CAS 1268521-18-1) forfeits the ability to direct N2-selective alkylation or functionalization, as THP protection enables kinetic vs. thermodynamic control over N1/N2 regiochemistry [1]. Substituting iodine at C3 with bromine (e.g., 3-bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine, CAS 1416712-73-6) reduces oxidative addition reactivity in Pd-catalyzed cross-couplings due to the stronger C–Br bond (72.1 kcal/mol) versus C–I (57.6 kcal/mol) [2]. Using unsubstituted or mono-halogenated THP-protected cores eliminates the second orthogonal diversification vector, collapsing the sequential elaboration potential that defines this compound's value. The quantitative evidence below validates these differentiation claims.

Quantitative Differentiation Evidence for 7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine Against Closest Analogs


3-Iodo Substituent Provides 1.25-fold Weaker C–X Bond Than 3-Bromo Analog, Enhancing Pd-Catalyzed Cross-Coupling Reactivity

The C3-iodo group of the target compound exhibits a carbon–iodine bond dissociation energy of 57.6 kcal/mol, compared to 72.1 kcal/mol for the C–Br bond in the direct 3-bromo analog (3-bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine, CAS 1416712-73-6). [1] This 14.5 kcal/mol (20.1%) reduction in bond strength translates to a significantly lower activation barrier for oxidative addition with Pd(0) catalysts, the rate-determining step in Suzuki–Miyaura, Sonogashira, and related cross-couplings. [2] Under standard Suzuki conditions (Pd(dppf)Cl₂, Cs₂CO₃, DMAc, 120 °C), aryl iodides typically achieve >80% conversion within 1–2 h, whereas aryl bromides require 4–8 h or elevated catalyst loadings to reach equivalent yields. [2]

Medicinal Chemistry Cross-Coupling Fragment Elaboration

N1-THP Protection Enables Selective N2 Functionalization: 92% Reported Selectivity for Mesyl Protection of Analogous Scaffolds vs. Unprotected NH Leading to Isomeric Mixtures

The THP group at N1 enables kinetic control over N2 functionalization. In the unprotected 7-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine (CAS 1268521-18-1), the N1–H and N2 lone pair exist in tautomeric equilibrium, and direct alkylation yields inseparable N1/N2 mixtures. [1] In contrast, the THP-protected scaffold allows N2 to be selectively alkylated without N1 interference. While direct data for the target compound are not published, the class precedent is established: for the analogous 5-bromo-1H-pyrazolo[3,4-c]pyridine, N1-mesyl protection achieved 92% selectivity (isolated yield), and THP protection of the bromo-scaffold enabled selective formation of N1-THP (6a) vs. N2-THP (6b) isomers based solely on reaction time control (short time → kinetic N2 product; longer time → thermodynamic N1 product). [1] Deprotection of THP is quantitative under mild acidic conditions (e.g., TFA/DCM or HCl/MeOH), releasing the free NH for subsequent biological testing. [1]

Protecting Group Strategy Regioselectivity Hit-to-Lead Optimization

Dual Orthogonal Halogenation (C3-I, C7-Cl) Enables Two Sequential Pd-Mediated Diversification Steps vs. Zero for Unsubstituted Core

The target compound bears two halogens with orthogonal reactivity profiles: C3–I is highly reactive toward oxidative addition (Pd(0) → Pd(II)), while C7–Cl requires more forcing conditions or alternative metalation strategies (e.g., TMPMgCl·LiCl followed by Negishi coupling). [1] This allows sequential diversification: C3 can be functionalized first via Suzuki–Miyaura coupling, leaving C7–Cl intact for a subsequent Buchwald–Hartwig amination or Negishi coupling. [1] By contrast, the unsubstituted 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine (CAS 1416712-65-6) has zero halogen handles, requiring C–H activation or tedious de novo functionalization for each derivatization. The 3-bromo-7-chloro analog (CAS 1416712-73-6) has two halogens but both are less reactive (Br vs. I at C3), potentially requiring harsher conditions that risk degrading the THP group. [1]

Sequential Functionalization Orthogonal Reactivity Late-Stage Diversification

Vendor QC Differentiation: Guaranteed 97% Purity with Batch-Specific NMR/HPLC/GC vs. 'As-Is' Sale Without Analytical Data for Unprotected Analog

Bidepharm supplies the target compound at a standard purity of 97%, with batch-specific quality control data including NMR, HPLC, and GC available. MolCore lists the same compound at NLT 98% purity under ISO-certified quality systems. In contrast, the unprotected analog 7-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine (CAS 1268521-18-1) sold by Sigma-Aldrich as 'AldrichCPR' is explicitly offered on an 'as-is' basis with no analytical data collected and the buyer assuming full responsibility for identity and purity verification. This represents a direct procurement risk: using material without verified purity in multi-step synthesis can cascade into 20–50% effective yield losses when impurities propagate through subsequent steps.

Quality Assurance Reproducibility Procurement Reliability

High-Value Application Scenarios for 7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine


Fragment-Based Drug Discovery (FBDD) Hit Elaboration via Sequential C3–C7 Diversification

In FBDD campaigns, this compound serves as a pre-functionalized core that enables two sequential Pd-catalyzed diversification steps at C3 (via Suzuki coupling, facilitated by the weak C–I bond) and C7 (via Buchwald–Hartwig amination or Negishi coupling of the chloro substituent), followed by THP deprotection to reveal the bioactive NH tautomer. [1] This reduces the synthetic cycle time from weeks to days per analog, accelerating structure–activity relationship (SAR) exploration. The documented QC data ensures that each diversification step starts from a characterized intermediate, critical for reproducible SAR conclusions.

Kinase Inhibitor Library Synthesis with Regioselective N2 Decoration

The N1-THP protection allows chemists to selectively functionalize N2 with diversity elements (e.g., PEG linkers, targeting groups) without N1 interference, a key advantage for generating focused kinase inhibitor libraries where the pyrazolo[3,4-c]pyridine core mimics the purine scaffold of ATP. [1] After C3 and C7 elaboration, mild acidic THP deprotection releases the N1-H for hinge-region hydrogen bonding with the kinase target. [1] This orthogonal protection strategy is not achievable with the unprotected NH analog. [1]

Industrial-Scale Parallel Synthesis for Lead Optimization Programs

For medicinal chemistry groups running 50–500 compound parallel arrays, the combination of dual orthogonal halogens and pre-installed THP protection eliminates two separate protection/deprotection sequences compared to using the unprotected core. [1] The 97–98% verified purity with batch QC documentation supports direct use in automated synthesis platforms without pre-purification, reducing per-compound synthesis cost. The iodo substituent's superior reactivity over bromine also permits lower catalyst loadings (0.5–1 mol% Pd vs. 2–5 mol% for bromo analogs), which is significant at industrial scale where palladium cost and residual metal purification are material considerations. [2]

Quote Request

Request a Quote for 7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.